Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate
Overview
Description
Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate is an organic compound with a complex structure that includes a methoxy group, a hydroxy group, and a carbonyl group
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various cellular targets, including enzymes, receptors, and transport proteins .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
Similar compounds have been found to influence various metabolic and signaling pathways .
Pharmacokinetics
A study on a structurally similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (hmpa), found that it undergoes rapid metabolism and wide tissue distribution in sprague-dawley rats .
Result of Action
Similar compounds have been found to exhibit various biological activities, including antioxidant, anti-inflammatory, and anticancer effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate can be achieved through several methods. One common approach involves the esterification of 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoic acid.
Reduction: 3-(2-hydroxy-4-methoxyphenyl)-3-hydroxypropanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: Similar structure but with different functional groups.
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: Another compound with a methoxyphenyl group but with a different core structure.
Uniqueness
Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-15-7-3-4-8(9(12)5-7)10(13)6-11(14)16-2/h3-5,12H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJQOYPDNARFMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CC(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564066 | |
Record name | Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50564066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132017-98-2 | |
Record name | Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50564066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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